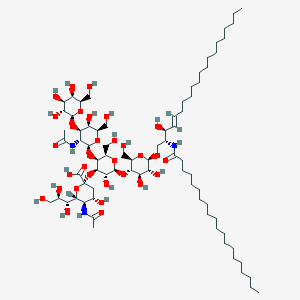![molecular formula C11H17N4O5+ B12823264 Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is an organic compound with the chemical formula C11H16N4O5. It is commonly used as an intermediate in organic synthesis and pharmaceutical applications. This compound is known for its white to almost white crystalline powder appearance and has a melting point of approximately 197-201°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate can be synthesized through the reaction of ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid. The reaction typically occurs in an organic solvent, followed by crystallization to purify the product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib.
Industry: Applied in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to alterations in biochemical pathways. For example, in the synthesis of nilotinib, it acts as an intermediate that modifies the structure of the final drug, enhancing its efficacy against certain types of leukemia .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-guanidino-4-methylbenzoate
- Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate
- 3-(hydrazinylmethylideneamino)-4-methylbenzoic acid ethyl ester
Uniqueness
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C11H17N4O5+ |
|---|---|
Peso molecular |
285.28 g/mol |
Nombre IUPAC |
dihydroxy(oxo)azanium;ethyl 3-(diaminomethylideneamino)-4-methylbenzoate |
InChI |
InChI=1S/C11H15N3O2.H2NO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H2,2,3,4)/q;+1 |
Clave InChI |
OOEHQUVCMQLSKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)

![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)







![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
